molecular formula C21H18ClN5O3S B2711870 N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-47-9

N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2711870
CAS RN: 852437-47-9
M. Wt: 455.92
InChI Key: WTSMFQPJTZJJFC-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a dimethoxyphenyl group, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom ring members . The synthesis of similar compounds has been reported, involving reactions of equivalent compounds with various reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a dimethoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds with similar frameworks, including triazolo[4,3-b]pyridazine derivatives. These compounds have been synthesized through various chemical reactions, providing insights into the structural characteristics and potential functionalities of such molecules. For example, the synthesis of triazolo[4,3-b]pyridazine derivatives has been achieved through reactions involving chloropyrimidine, which is then converted into various derivatives through nucleophilic substitution and other chemical transformations. These studies contribute to understanding the chemical behavior and potential applications of N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in scientific research (Sallam et al., 2021).

Biological Activities

Compounds within the triazolo[4,3-b]pyridazine family have been studied for various biological activities. These activities include antimicrobial, antioxidant, and potentially antimalarial effects, as well as the ability to inhibit mediator release in asthma models. The evaluation of these compounds' biological activities helps identify potential applications in developing new therapeutic agents or research tools. For instance, certain derivatives have shown significant antioxidant abilities, surpassing known antioxidants like ascorbic acid in specific assays (Shakir et al., 2017). Additionally, some derivatives have been synthesized with the intention of evaluating their antimalarial effects, contributing to the search for new treatments against malaria (Werbel et al., 1973).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-16-8-3-13(11-17(16)30-2)21-25-24-18-9-10-20(26-27(18)21)31-12-19(28)23-15-6-4-14(22)5-7-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSMFQPJTZJJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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